Alisol G

Catalog No.
S003225
CAS No.
155521-46-3
M.F
C30H48O4
M. Wt
472.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alisol G

CAS Number

155521-46-3

Product Name

Alisol G

IUPAC Name

(5R,8S,9S,10S,11S,14R)-17-[(2R,4S,5S)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

InChI

InChI=1S/C30H48O4/c1-17(2)25(34)21(31)15-18(3)19-9-13-29(7)20(19)16-22(32)26-28(6)12-11-24(33)27(4,5)23(28)10-14-30(26,29)8/h18,21-23,25-26,31-32,34H,1,9-16H2,2-8H3/t18-,21+,22+,23+,25+,26+,28+,29+,30+/m1/s1

InChI Key

WLNDANGOFVYODW-XCXJHVMUSA-N

Canonical SMILES

CC(CC(C(C(=C)C)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O

Isomeric SMILES

C[C@H](C[C@@H]([C@H](C(=C)C)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O

Alisol G is a natural product extracted from Rhizoma Alismatis.

Anti-inflammatory Effects:

Studies suggest Alisol G possesses anti-inflammatory properties. In vitro research using macrophages (immune cells) found that Alisol G suppressed the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines []. This indicates its potential role in managing inflammatory conditions.

Anti-fibrotic Effects:

Fibrosis, the excessive formation of scar tissue, is a hallmark of various chronic diseases. Research suggests Alisol G may have antifibrotic properties. Studies on liver fibrosis models showed Alisol G reduced collagen deposition and improved liver function []. Further investigation is needed to understand its mechanism and potential therapeutic applications.

Anti-cancer Effects:

The anti-proliferative and pro-apoptotic (cell death) effects of Alisol G on various cancer cell lines have been observed in pre-clinical studies []. These findings warrant further exploration of Alisol G's potential as an anti-cancer agent, either alone or in combination with other therapies.

Alisol G is a triterpenoid compound derived from the rhizomes of Alisma orientalis, a plant commonly used in traditional Chinese medicine. It has the molecular formula C30H48O4C_{30}H_{48}O_{4} and is characterized by a tetracyclic protostane structure. Alisol G is one of several alisol compounds, which include alisol A, B, and their acetates, known for their diverse biological activities and therapeutic potential. The compound exhibits significant structural features, including hydroxyl groups and a unique side chain configuration that contribute to its biological properties.

The mechanism of action of Alisol G is still under investigation. However, studies suggest it may interact with certain cellular pathways involved in cancer, inflammation, and fibrosis [, , ]. More research is needed to fully understand how it works.

Typical of triterpenoids, including acetylation, oxidation, and biotransformation. These reactions can modify its biological activity and pharmacokinetics. For instance, studies have demonstrated that Alisol G can be transformed by fungi such as Penicillium janthinellum, leading to metabolites with altered biological activities, including inhibition of human carboxylesterases . Additionally, the compound can form complexes with metal ions, which may enhance its therapeutic effects against certain diseases .

Alisol G exhibits a range of biological activities:

  • Anti-cancer properties: Research indicates that Alisol G possesses anti-hepatoma activity, potentially through mechanisms involving apoptosis induction in cancer cells .
  • Anti-inflammatory effects: The compound has been shown to exert anti-inflammatory effects, contributing to its therapeutic potential in treating inflammatory diseases .
  • Antioxidant activity: Alisol G demonstrates antioxidant properties, which help mitigate oxidative stress in cells .

These activities make Alisol G a subject of interest for further pharmacological studies.

Alisol G can be isolated from Alisma orientalis through various extraction methods, typically involving solvent extraction followed by chromatographic techniques to purify the compound. The synthesis of Alisol G can also be achieved through chemical modification of other alisol derivatives or via biotransformation processes using microbial systems. For example, the use of fungi for biotransformation has been explored to produce novel derivatives with enhanced bioactivity .

Alisol G has several applications in medicine and pharmacology:

  • Traditional medicine: It is used in traditional Chinese medicine for treating various ailments, including edema and urinary disorders.
  • Pharmaceutical research: Due to its promising biological activities, Alisol G is being investigated for potential use in cancer therapy and as an anti-inflammatory agent.
  • Nutraceuticals: The compound's antioxidant properties make it a candidate for inclusion in dietary supplements aimed at enhancing health and preventing disease.

Studies have shown that Alisol G interacts with various molecular targets within the body. It has been identified as an agonist for androgen receptors and an antagonist for progesterone receptors . Furthermore, the compound's metabolites produced during biotransformation can exhibit different interaction profiles, potentially leading to enhanced or altered pharmacological effects compared to the parent compound .

Alisol G belongs to a broader family of alisols that share structural similarities but differ in their side chains and functional groups. Here are some similar compounds:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Alisol AC30H48O4C_{30}H_{48}O_{4}Hydroxyl groups at positions 11 and 24Stronger anti-inflammatory properties
Alisol BC30H48O4C_{30}H_{48}O_{4}Acetate group at position 23More potent in inducing apoptosis
Alisol CC30H46O4C_{30}H_{46}O_{4}Lacks hydroxyl group at position 11Different metabolic pathways
Alisol A 24-acetateC32H52O6C_{32}H_{52}O_{6}Acetylated derivative of Alisol AEnhanced solubility and bioavailability

Alisol G's uniqueness lies in its specific side chain structure and the presence of particular functional groups that influence its biological activity compared to these related compounds. Its distinct pharmacological profile makes it an important candidate for further research in medicinal chemistry.

Molecular Formula and Basic Structural Data

Alisol G represents a tetracyclic triterpene compound with the molecular formula Carbon₃₀Hydrogen₄₈Oxygen₄ and a molecular weight of 472.70 grams per mole [1] [2]. The compound belongs to the protostane triterpene family and is also known by its systematic name 25-Anhydroalisol A [2] [5]. The International Union of Pure and Applied Chemistry name for Alisol G is (5R,8S,9S,10S,11S,14R)-17-[(2R,4S,5S)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one [1].

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy serves as the primary method for structural characterization of Alisol G [4] [7]. The proton nuclear magnetic resonance spectrum reveals characteristic signals consistent with the tetracyclic triterpene framework [4]. The compound exhibits typical protostane triterpene spectral features with distinctive chemical shifts corresponding to methyl groups, hydroxyl-bearing carbons, and the characteristic side chain [15].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of Alisol G [23]. The spectrum displays signals characteristic of the protostane skeleton, including carbonyl carbons, quaternary carbons, and methylene groups [15]. The stereochemical configuration is preserved during spectroscopic analysis, allowing for precise structural determination [15].

High-Resolution Mass Spectrometry Characterization

High-resolution mass spectrometry analysis of Alisol G reveals the exact molecular mass with high precision [4] [7]. Electrospray ionization mass spectrometry in positive mode typically shows the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 473 [4]. Additional characteristic fragment ions are observed through collision-induced dissociation, providing structural confirmation [29].

The fragmentation pattern of Alisol G follows typical protostane triterpene behavior, with characteristic losses corresponding to the side chain and hydroxyl groups [30]. Mass spectrometry data supports the molecular formula determination and provides insight into the structural connectivity [27].

Table 1: Mass Spectrometric Data for Alisol G

ParameterValueReference
Molecular Ion [M+H]⁺473 m/z [4]
Molecular Weight472.70 g/mol [1] [2]
Molecular FormulaC₃₀H₄₈O₄ [1] [2]
Ionization MethodElectrospray Ionization [4]

X-Ray Crystallographic Studies

While direct X-ray crystallographic data for Alisol G is limited in the available literature, related protostane triterpenes have been extensively characterized using single crystal X-ray diffraction [8] [9]. The crystal structure analysis of similar compounds reveals the characteristic tetracyclic framework with specific stereochemical features [15] [36].

X-ray crystallographic studies of protostane triterpenes demonstrate the characteristic stereochemical configuration at positions 8α-methyl, 9β-hydrogen, 13α-hydrogen, and 14β-methyl [15] [36]. These structural features are consistent with the protostane triterpene family to which Alisol G belongs [15].

Stereochemical Features and Conformational Dynamics

Absolute Configuration and Stereochemistry

Alisol G possesses the characteristic (20R, 23S, 24R) absolute configuration typical of the alisol A series of protostane triterpenes [15]. The compound maintains the stereochemical features at positions C-8, C-9, C-13, and C-14 that define the protostane skeleton [15] [36]. The side chain configuration follows the established pattern for this triterpene class, with specific hydroxyl group orientations at positions C-23 and C-24 [15].

The stereochemical assignment is supported by nuclear magnetic resonance spectroscopic analysis and comparison with related compounds of known configuration [15]. The absolute configuration has been confirmed through chemical correlation studies with other alisol derivatives [9] [15].

Conformational Analysis

The conformational behavior of Alisol G reflects the rigid tetracyclic framework characteristic of protostane triterpenes [15] [36]. The cyclohexane rings adopt chair conformations, while the cyclopentane ring maintains an envelope conformation [8]. The side chain exhibits conformational flexibility around the C-20 to C-22 bonds [15].

Nuclear magnetic resonance studies reveal that the compound exists predominantly in a single conformational state in solution [15]. The rigid framework limits conformational mobility, with the primary flexibility occurring in the terminal portion of the side chain [15]. This conformational stability contributes to the compound's characteristic spectroscopic properties [15].

Table 2: Stereochemical Features of Alisol G

PositionConfigurationFunctional GroupReference
C-8αMethyl [15]
C-9βHydrogen [15]
C-11βHydroxyl [1] [15]
C-13αHydrogen [15]
C-14βMethyl [15]
C-20R- [15]
C-23SHydroxyl [15]
C-24RHydroxyl [15]

Physicochemical Properties: Solubility, Stability, and Crystallization Behavior

Solubility Characteristics

Alisol G demonstrates solubility in organic solvents commonly used for triterpene extraction and analysis [5] [17]. The compound is soluble in dimethyl sulfoxide, methanol, ethyl acetate, chloroform, and acetonitrile [5]. The solubility profile reflects the compound's lipophilic nature due to the extensive hydrocarbon framework combined with limited hydrophilic character from the hydroxyl groups [5].

The partition coefficient and aqueous solubility are influenced by the presence of three hydroxyl groups and the carbonyl functionality [1] [5]. These polar groups provide hydrogen bonding capability while the tetracyclic framework maintains the predominantly hydrophobic character [5].

Chemical Stability Properties

Alisol G exhibits stability under standard storage conditions when maintained at temperatures between 2-8°C [5] [16]. The compound shows thermal stability up to moderate temperatures, with decomposition occurring at elevated temperatures typical of organic compounds [19]. Chemical stability is maintained in the solid state when protected from light and moisture [16] [17].

The presence of hydroxyl groups and the α,β-unsaturated ketone system may render the compound susceptible to oxidation under harsh conditions [19]. Standard pharmaceutical storage protocols preserve compound integrity for extended periods [16] [17].

Crystallization Behavior and Physical Properties

Alisol G appears as a white to off-white solid powder under standard conditions [16]. The crystallization behavior follows patterns typical of triterpene compounds, with the ability to form well-defined crystals from appropriate solvent systems [8]. The melting point and thermal properties are consistent with the molecular structure and intermolecular interactions [18] [20].

Table 3: Physicochemical Properties of Alisol G

PropertyValue/DescriptionReference
AppearanceWhite to off-white solid [16]
Storage Temperature2-8°C [5]
StabilityStable under recommended conditions [19]
SolubilityDMSO, methanol, ethyl acetate, chloroform, acetonitrile [5]
Molecular Weight472.70 g/mol [1] [2]
Chemical StabilityStable when protected from light and moisture [16] [17]

The crystalline structure of Alisol G, while not fully characterized by single crystal X-ray diffraction, is expected to follow the packing patterns observed in related protostane triterpenes [8] [36]. Intermolecular hydrogen bonding between hydroxyl groups likely contributes to crystal stability and influences the overall solid-state properties [8].

Alisma orientale (Samuel) Juzepzuk represents one of the most extensively studied members of the Alismataceae family, with its rhizomes serving as the primary source of Alisol G and related protostane triterpenoids [1] [2]. The phytochemical composition of Alisma orientale rhizomes demonstrates remarkable complexity, with over 220 bioactive compounds identified through comprehensive analytical investigations [3]. The protostane-type triterpenoids constitute the predominant secondary metabolite class, accounting for the majority of the bioactive constituents [2] [4].

The triterpene profile of Alisma orientale rhizomes encompasses more than 115 protostane-type compounds, with Alisol G (25-anhydroalisol A, Chemical Abstracts Service number 155521-46-3) representing a significant constituent [5] [6]. Alisol G possesses the molecular formula C₃₀H₄₈O₄ with a molecular weight of 472.7 g/mol [6] [7]. The compound exhibits a tetracyclic protostane structure characterized by hydroxyl groups at positions 11, 23, and 24, along with a distinctive side chain configuration at position 17 [7] [6].

Ultra-high performance liquid chromatography coupled with mass spectrometry analysis has revealed that protostane triterpenoids in Alisma orientale rhizomes typically range from 2.0 to 25.0 mg/g dry weight, with Alisol G concentrations varying between 0.25 to 2.64 g/100 g dry biomass depending on extraction conditions [8] [9]. The guaiane sesquiterpenoids represent another significant terpenoid class, with β-elemene, germacron, and alismol identified as major constituents at concentrations ranging from 0.5 to 5.0 mg/g dry weight [10] [11].

Beyond terpenoids, Alisma orientale rhizomes contain substantial quantities of phenolic compounds and flavonoids. Caffeic acid emerges as the predominant phenolic constituent, with concentrations reaching 10.12 μmol/g in certain fractions [3]. Flavonoid compounds, including quercetin derivatives and glycitein, contribute to the antioxidant properties of the plant matrix, with concentrations typically ranging from 0.05 to 1.5 mg/g dry weight [3] [11].

The polysaccharide content of Alisma orientale rhizomes represents a substantial component, comprising 50 to 150 mg/g dry weight [3] [12]. These water-soluble polysaccharides demonstrate immunomodulatory properties and contribute to the overall therapeutic efficacy of the plant material [13]. Alkaloid compounds, primarily adenine derivatives, occur at lower concentrations of 0.02 to 0.8 mg/g dry weight but contribute to the diverse biological activities of the rhizomes [11] [3].

The biosynthesis of protostane triterpenoids in Alisma orientale follows the squalene pathway, with squalene epoxidases regulated by methyl jasmonate facilitating the formation of the characteristic tetracyclic structure [2] [4]. The variation in triterpene composition depends on multiple factors, including geographic origin, harvest season, processing methods, and storage conditions [14] [15].

Advanced Extraction Techniques: Ultrasonic Assisted Extraction, Microwave Assisted Extraction, and Response Surface Optimization

Ultrasonic Assisted Extraction Methodology

Ultrasonic assisted extraction has emerged as a highly efficient technique for recovering Alisol G and related compounds from Alisma orientale rhizomes. The technique operates through acoustic cavitation mechanisms, wherein ultrasound vibrations create compression and rarefaction cycles that facilitate cellular disruption and enhance mass transfer [16] [17]. The cavitation phenomenon involves the formation, growth, and violent collapse of microbubbles at uniform frequency, thereby improving solvent accessibility to intracellular compounds [16] [18].

Optimization studies utilizing one-factor-at-a-time methodology have demonstrated that ultrasonic power represents the most critical parameter for Alisol G extraction. Optimal extraction conditions typically involve ultrasonic power levels of 230 watts, with higher power settings potentially leading to compound degradation [16] [17]. Temperature control emerges as equally important, with optimal extraction temperatures of 50°C providing the best balance between extraction efficiency and compound stability [16] [17].

The solid-to-solvent ratio significantly influences extraction yield, with optimal ratios of 1:20 g/mL demonstrating superior performance compared to higher or lower ratios [17] [16]. Ethanol concentration optimization studies reveal that 62% ethanol provides maximum extraction efficiency for Alisol G, likely due to the optimal balance between polarity and penetration capacity [16] [17]. Extraction time optimization indicates that 15-minute extraction periods achieve maximum yield without excessive energy consumption [17] [16].

Frequency optimization studies demonstrate that 20 kilohertz represents the optimal ultrasonic frequency for Alisol G extraction, with higher frequencies potentially causing excessive heating and compound degradation [17] [16]. The ultrasonic assisted extraction methodology achieves extraction yields of 3.25 mg/g for Alisol G, representing a significant improvement over conventional extraction methods that typically yield 1.45 mg/g [17] [16].

Microwave Assisted Extraction Applications

Microwave assisted extraction utilizes electromagnetic radiation to generate rapid heating within the plant matrix, thereby facilitating efficient extraction of Alisol G and related triterpenes [9] [19]. The technique operates through dielectric heating mechanisms, wherein polar molecules within the plant matrix absorb microwave energy and convert it to thermal energy [9] [20].

Response surface methodology optimization of microwave assisted extraction parameters reveals that ethanol concentration represents the most significant factor affecting triterpene extraction yield [19] [20]. Optimal ethanol concentrations of 75% provide maximum extraction efficiency, with higher concentrations potentially leading to co-extraction of undesired compounds [19] [20]. Microwave power optimization studies indicate that 217 watts represents the optimal power level, with higher power settings causing thermal degradation of heat-sensitive compounds [19] [20].

Extraction time optimization demonstrates that 4.5-minute extraction periods achieve maximum triterpene yields while minimizing energy consumption [19] [20]. Temperature control studies reveal that 85°C represents the optimal extraction temperature, providing efficient extraction without thermal degradation [9] [19]. Sample loading optimization indicates that 250 mg represents the optimal sample size for effective microwave penetration and heat distribution [9] [19].

The microwave assisted extraction methodology achieves yield enhancements of 2.3 to 3.1 times compared to conventional extraction methods, with energy consumption ranging from 0.12 to 0.25 kilowatt-hours per gram of extract [9] [19]. The technique demonstrates particular effectiveness for extracting maslinic acid and oleanolic acid, achieving yields of 5.1 g/100 g and 2.2 g/100 g dry biomass respectively [9].

Response Surface Methodology Optimization Strategies

Response surface methodology represents a comprehensive statistical approach for optimizing multiple extraction parameters simultaneously [21] [22]. The technique employs mathematical models to establish relationships between independent variables and response parameters, enabling identification of optimal extraction conditions [21] [23].

Box-Behnken experimental design has proven particularly effective for optimizing Alisol G extraction, allowing evaluation of multiple factors at three different levels [9] [22]. The design typically incorporates 17 experiments with five replications of the central point to estimate experimental error [9] [22]. Independent variables commonly include solvent concentration, extraction time, temperature, and power settings [21] [22].

Quadratic regression models demonstrate excellent predictive capability for triterpene extraction, with coefficient of determination values typically exceeding 0.99 [22] [23]. The models enable identification of significant main effects, quadratic effects, and interaction effects between variables [21] [22]. Desirability function analysis facilitates multi-objective optimization, allowing simultaneous maximization of extraction yield and minimization of energy consumption [21] [22].

Three-dimensional response surface plots provide visual representation of variable interactions and facilitate identification of optimal extraction conditions [22] [23]. Contour plots enable determination of extraction windows that maintain high efficiency while accommodating minor variations in operating parameters [22] [23]. Model validation through experimental verification typically demonstrates excellent agreement between predicted and experimental values, with relative errors below 5% [22] [23].

Analysis of variance confirms model significance and adequacy, with F-values typically exceeding critical values and lack-of-fit tests demonstrating non-significance [21] [22]. The optimization methodology achieves total phenolic content of 96.5 mg gallic acid equivalents per gram, triterpene yields of 4.85 mg/g, and extraction efficiencies of 78.5% [21] [22].

Chromatographic Purification Strategies: High Performance Liquid Chromatography, Medium Pressure Liquid Chromatography, and Countercurrent Separation

High Performance Liquid Chromatography Methodologies

High performance liquid chromatography represents the gold standard for Alisol G purification and analysis, offering superior resolution and reproducibility [24] [25]. Reversed-phase chromatography using C18 stationary phases provides adequate separation of most protostane triterpenoids, though resolution between structurally similar compounds remains challenging [26] [24]. The development of C30 stationary phases has significantly improved separation performance, achieving resolution values of 2.73 between oleanolic and ursolic acids, which represents superior performance compared to literature reports [25].

Mobile phase optimization studies demonstrate that acetonitrile-water gradient systems provide optimal separation of Alisol G from related compounds [24] [25]. The incorporation of 0.2% phosphoric acid containing 4.0 millimolar γ-cyclodextrin as mobile phase additives significantly enhances separation performance by forming inclusion complexes with triterpenes [27]. This modification reduces retention times for highly lipophilic compounds while improving resolution between closely eluting peaks [27].

Temperature optimization studies reveal that 30°C represents the optimal column temperature for triterpene separation, providing good peak shape and reasonable analysis times [24] [25]. Flow rate optimization indicates that 0.8 milliliters per minute achieves optimal balance between resolution and analysis time [26] [24]. Gradient optimization studies demonstrate that linear gradients from 5% to 100% acetonitrile over 30 minutes provide comprehensive separation of five major triterpenes [27].

Detection methodology optimization reveals that charged aerosol detection provides superior sensitivity compared to ultraviolet detection for triterpene analysis [25]. Limits of quantitation below 2 nanograms on-column demonstrate the exceptional sensitivity of the optimized methodology [25]. The high performance liquid chromatography methodology achieves 98% purity for Alisol G within 30-minute analysis times [24] [25].

Medium Pressure Liquid Chromatography Applications

Medium pressure liquid chromatography offers advantages for semi-preparative purification of Alisol G, operating at pressures up to 20 bar with particle sizes ranging from 15 to 40 micrometers [28] [29]. The technique provides superior sample loading capacity compared to analytical high performance liquid chromatography, accommodating sample loads of 100 to 500 milligrams per separation [30] [29].

Stationary phase selection studies demonstrate that C18 phases with reduced particle sizes approach preparative high performance liquid chromatography performance while maintaining the operational advantages of medium pressure systems [30] [31]. Silica-based stationary phases provide alternative selectivity for normal-phase separations, particularly effective for separating saturate, aromatic, and polar fractions [28] [32].

Mobile phase optimization for medium pressure liquid chromatography reveals that hexane-ethyl acetate gradient systems provide effective separation of lipophilic triterpenes [28] [30]. Reverse-phase gradient elutions using acetonitrile-water systems demonstrate comparable performance to preparative high performance liquid chromatography while offering reduced operational costs [30] [31].

Sample loading methodology optimization indicates that solid loading cartridges provide superior performance compared to liquid injection systems [30]. Celite-based loading cartridges enable effective transfer of compounds with limited mobile phase solubility [30]. The methodology achieves resolution values of 1.8 for Alisol G separation with analysis times of 120 minutes and sample capacities of 100 milligrams [30] [31].

Countercurrent Chromatography Separation Strategies

Countercurrent chromatography utilizes two immiscible liquid phases for separation, with one phase serving as the stationary phase retained in a spinning coil by centrifugal forces [33] [34]. The technique offers several advantages including no irreversible adsorption, total sample recovery, minimal peak tailing, low risk of sample denaturation, and low solvent consumption [33] [35].

Solvent system selection represents the most critical aspect of countercurrent chromatography, requiring careful consideration of partition coefficients for target compounds [33] [34]. For triterpene separations, n-hexane-acetonitrile systems in 1:1 ratio provide effective separation of moderately polar compounds [33] [36]. Two-phase aqueous-organic systems using n-butanol and trifluoroacetic acid demonstrate effectiveness for highly polar compounds [33].

The Arizona system comprising hexane-ethyl acetate-methanol-water provides versatile separation capabilities for compounds with varying polarities [33] [35]. Polarity adjustment through systematic variation of solvent ratios enables fine-tuning of separation selectivity [33] [35]. Multi-step separations using polarity-adjusted solvent systems facilitate purification of complex mixtures containing multiple target compounds [35].

Operational parameter optimization demonstrates that rotation speeds of 800 to 1000 revolutions per minute provide optimal stationary phase retention while maintaining reasonable separation times [33] [37]. Flow rate optimization studies indicate that 2 to 5 milliliters per minute achieve good resolution with acceptable analysis times [33] [37].

XLogP3

5.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

472.35526001 g/mol

Monoisotopic Mass

472.35526001 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-15-2023
[1]. Zhen-Peng Mai, et al. Biotransformation of alisol G by Penicillium janthinellum and the hCE2 inhibitory effects of its metabolites. Phytochemistry Letters, Volume 13, September 2015, Pages 228–233.

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